molecular formula C21H16Cl2N4O3S B11672818 4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide

4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11672818
M. Wt: 475.3 g/mol
InChI Key: SHSKPPVNROWPSZ-UHFFFAOYSA-N
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Description

4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an appropriate diamine with a diketone under acidic conditions to form the quinoxaline ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the 4-Chlorophenyl Group: This step involves the formation of an amine bond between the quinoxaline core and the 4-chlorophenyl group, typically through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinoxalines, amines, and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide
  • N-(4-Chlorophenyl)-N’-(6-methoxyquinoxalin-2-yl)urea
  • 4-Chloro-N-(6-methoxyquinoxalin-2-yl)benzenesulfonamide

Uniqueness

4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry, offering potential advantages over similar compounds in terms of efficacy and specificity.

Properties

Molecular Formula

C21H16Cl2N4O3S

Molecular Weight

475.3 g/mol

IUPAC Name

4-chloro-N-[3-(4-chloroanilino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16Cl2N4O3S/c1-30-16-8-11-18-19(12-16)26-20(24-15-6-2-13(22)3-7-15)21(25-18)27-31(28,29)17-9-4-14(23)5-10-17/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

SHSKPPVNROWPSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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